molecular formula C13H20OS B7994089 3-(iso-Pentylthio)benzaldehyde CAS No. 1443302-89-3

3-(iso-Pentylthio)benzaldehyde

Cat. No.: B7994089
CAS No.: 1443302-89-3
M. Wt: 224.36 g/mol
InChI Key: CHHWQVKOUYEUHE-UHFFFAOYSA-N
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Description

3-(iso-Pentylthio)benzaldehyde is an organic compound with the molecular formula C13H20OS and a molecular weight of 224.36 g/mol. It is a benzaldehyde derivative where the benzene ring is substituted with an iso-pentylthio group at the third position. This compound is primarily used in research and has various applications in organic synthesis.

Preparation Methods

The synthesis of 3-(iso-Pentylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with iso-pentylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate .

Chemical Reactions Analysis

3-(iso-Pentylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iso-pentylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

3-(iso-Pentylthio)benzaldehyde is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the synthesis of benzimidazole derivatives with anticancer properties.

    Material Science: It is employed in the preparation of functionalized materials for use in electronics and photonics.

Mechanism of Action

The mechanism of action of 3-(iso-Pentylthio)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The iso-pentylthio group can also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

3-(iso-Pentylthio)benzaldehyde can be compared with other benzaldehyde derivatives, such as:

    Benzaldehyde: The parent compound, which has a simpler structure and different reactivity due to the absence of the iso-pentylthio group.

    3-(Methylthio)benzaldehyde: A similar compound where the iso-pentylthio group is replaced by a methylthio group, leading to differences in physical and chemical properties.

The presence of the iso-pentylthio group in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, making it distinct from other benzaldehyde derivatives.

Properties

IUPAC Name

2-[3-(3-methylbutylsulfanyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-11(2)7-9-15-13-5-3-4-12(10-13)6-8-14/h3-5,10-11,14H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHWQVKOUYEUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=CC(=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275119
Record name Benzeneethanol, 3-[(3-methylbutyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443302-89-3
Record name Benzeneethanol, 3-[(3-methylbutyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443302-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 3-[(3-methylbutyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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